molecular formula C7H19N3 B090873 N,N-Bis(3-aminopropyl)methylamine CAS No. 105-83-9

N,N-Bis(3-aminopropyl)methylamine

Cat. No. B090873
CAS RN: 105-83-9
M. Wt: 145.25 g/mol
InChI Key: KMBPCQSCMCEPMU-UHFFFAOYSA-N
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Description

N,N-Bis(3-aminopropyl)methylamine is a polyamine compound that has been the subject of various studies due to its potential applications in the synthesis of complex molecules and materials. The compound has been used as a starting material or ligand in the synthesis of various derivatives and complexes, demonstrating its versatility in chemical reactions .

Synthesis Analysis

The synthesis of N,N-Bis(3-aminopropyl)methylamine derivatives and related compounds has been explored in several studies. For instance, a novel derivative was synthesized using furanomethylamine as a starting material, with the structure characterized by elemental analysis, IR, and 1H NMR . Similarly, derivatives such as N,N-bis-(phthalimidopropyl)-N-propylamine have been synthesized and studied using spectroscopic methods and X-ray diffraction . These studies highlight the compound's utility as a building block for more complex structures.

Molecular Structure Analysis

The molecular structure of N,N-Bis(3-aminopropyl)methylamine derivatives has been extensively studied using X-ray diffraction, FTIR, Raman, and NMR spectroscopy. The studies have revealed various conformations, such as folded structures stabilized by intramolecular hydrogen bonds . Computational methods like B3LYP and DFT calculations have been employed to optimize bond lengths and angles, providing a deeper understanding of the molecular geometry and electronic structure of these compounds.

Chemical Reactions Analysis

N,N-Bis(3-aminopropyl)methylamine and its derivatives participate in a range of chemical reactions. For example, the compound has been used to synthesize methylene-bridged bis-1,3-dicarbonyl compounds through iron-catalyzed oxidative reactions . Additionally, it has been involved in the formation of complexes with metals such as copper and zinc, which have been characterized by various spectroscopic techniques and X-ray crystallography . These reactions not only demonstrate the reactivity of the compound but also its potential in creating materials with interesting properties like fluorescence .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-Bis(3-aminopropyl)methylamine and its complexes have been characterized through elemental analysis, IR spectroscopy, and X-ray single-crystal diffraction analysis. The studies have provided insights into the compound's crystal structure, coordination environment in complexes, and supramolecular interactions . For instance, the Cu(II) complex of the compound forms a one-dimensional chain structure through intermolecular hydrogen bond interactions . The electrochemical properties of such complexes have also been investigated, adding to the understanding of their potential applications .

Scientific Research Applications

  • Coordination Chemistry and Crystal Structure Studies : N,N-Bis(3-aminopropyl)methylamine is used in the synthesis of metal complexes, demonstrating its utility in coordination chemistry. For example, it forms a dimeric nickel(II) thiocyanate complex (Mukherjee, Nayak, Mondal, & Chaudhuri, 1999) and interacts with Zn(II) to form colorless block crystals with fluorescence properties (Xi, 2008).

  • Synthesis of Porous Frameworks : A novel porous framework featuring N,N-Bis(3-aminopropyl)methylamine was developed, highlighting its potential in creating materials for selective binding of organic molecules (Maji, Mukherjee, Mostafa, Zangrando, & Chaudhuri, 2001).

  • Anticancer Research : N,N-Bis(3-aminopropyl)methylamine bridged bis-naphthalimide derivatives were studied for their potential in cancer treatment, showing cytotoxic activity against various cancer cell lines and potential for fluorescence imaging in lysosomes (Rong et al., 2018).

  • Polyamine Research in Microbes : Its role as a building block in the synthesis of long-chain and branched polyamines in thermophilic microbes was explored, underscoring its biological significance in high-temperature environments (Fukuda, Hidese, & Fujiwara, 2015).

  • Electrophoresis Applications : N,N-Bis(3-aminopropyl)methylamine derivatives were used in amine-citrate buffer systems for pH control in starch gel electrophoresis, showing its utility in biochemical techniques (Clayton & Tretiak, 1972).

  • Synthesis of Complexes for Analytical Applications : Various complexes involving N,N-Bis(3-aminopropyl)methylamine have been synthesized and characterized, with applications in analytical chemistry. For instance, a study investigated the synthesis and crystal structure of copper(II) complexes with N,N-Bis(3-aminopropyl)methylamine (Kwiatkowski et al., 1992).

Safety And Hazards

N,N-Bis(3-aminopropyl)methylamine is a poison by inhalation and skin contact . It is moderately toxic by ingestion and is a skin and severe eye irritant . It is combustible when exposed to heat or flame . When heated to decomposition it emits toxic fumes of NOx .

Future Directions

N,N-Bis(3-aminopropyl)methylamine has been used in the synthesis of novel N,N-bis(3-aminopropyl)methylamine bridged bis-naphthalimide derivatives NI1-NI8 containing saturated nitrogenous heterocycles . These compounds have been investigated for their cytotoxic activities against Hela, MCF-7, A549 and MGC-803 cells . This suggests potential future directions in the development of new anticancer drugs .

properties

IUPAC Name

N'-(3-aminopropyl)-N'-methylpropane-1,3-diamine
Source PubChem
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InChI

InChI=1S/C7H19N3/c1-10(6-2-4-8)7-3-5-9/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBPCQSCMCEPMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1044510
Record name N,N-Bis(3-aminopropyl)methylamine
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Molecular Weight

145.25 g/mol
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Physical Description

Liquid
Record name 1,3-Propanediamine, N1-(3-aminopropyl)-N1-methyl-
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Product Name

N,N-Bis(3-aminopropyl)methylamine

CAS RN

105-83-9, 11071-12-8
Record name Bis(3-aminopropyl)methylamine
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name N,N-Bis(3-aminopropyl)methylamine
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Record name N,N-BIS(3-AMINOPROPYL)METHYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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